1-(3,5-Dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
The compound 1-(3,5-Dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 3,5-dimethylphenyl group and a 1,2,4-oxadiazole ring linked to a pyridine moiety.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-12-7-13(2)9-15(8-12)23-11-14(10-17(23)24)19-21-18(22-25-19)16-5-3-4-6-20-16/h3-9,14H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODVIGMYDOQCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis: Fluorinated vs. Methylated Aromatic Groups
A close analog, 1-[(3,5-difluorophenyl)methyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (BJ41742, CAS 1171443-19-8), replaces the 3,5-dimethylphenyl group with a 3,5-difluorophenylmethyl substituent . Key differences include:
- Solubility : Fluorination may reduce lipophilicity (logP) compared to methyl groups, improving aqueous solubility but possibly compromising membrane permeability.
Heterocyclic Variations: Azetidine and Cyclopropyl Substituents
The compound 1-(azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride (C₆H₅N₃O₃·HCl) introduces an azetidine ring and a cyclopropyl-oxadiazole group . Notable contrasts include:
- Steric Effects: The azetidine’s smaller ring size (4-membered vs. pyrrolidinone’s 5-membered) may alter conformational flexibility and steric hindrance at binding sites.
- Bioavailability : The hydrochloride salt form likely enhances solubility, a critical factor for oral bioavailability compared to neutral analogs.
Diverse Functional Groups in Maybridge Compounds
Compounds from highlight additional structural diversity:
- Compound 5: Features a 3,5-dichlorophenoxy-furyl-oxadiazole group, introducing chlorine’s strong electron-withdrawing effects and a furan ring. This may enhance π-π stacking interactions but increase molecular weight (C₁₉H₁₄Cl₂N₂O₄S) .
- Compound 8 : Contains a 3,5-difluorobenzyloxy-pyridine sulfonamide group, combining fluorination with sulfonamide’s hydrogen-bonding capacity.
Structural and Physicochemical Comparison Table
Research Implications and Methodological Notes
- Structural Determination : X-ray crystallography using SHELX software (e.g., SHELXL, SHELXS) is widely employed for resolving such structures, enabling precise comparison of bond lengths and angles .
- Synthetic Challenges : Introducing methyl groups (as in the target compound) may require regioselective alkylation, whereas fluorination often involves hazardous reagents like DAST.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
